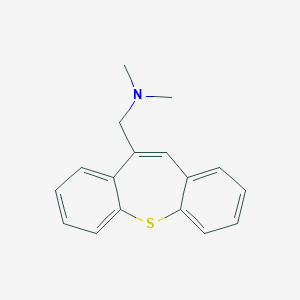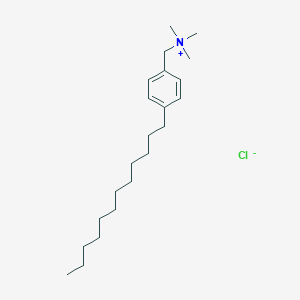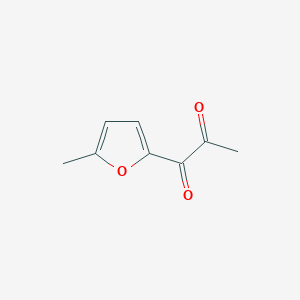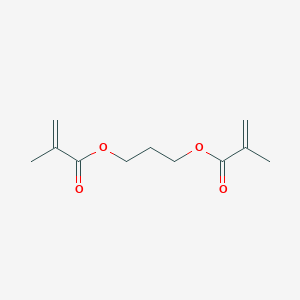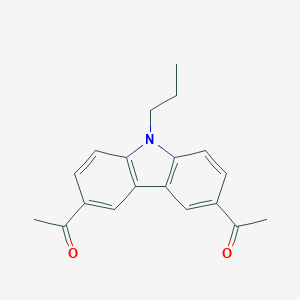
3,6-Diacetyl-9-propyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diacetyl-9-propyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has been extensively studied due to its potential applications in various scientific fields. This molecule has unique properties that make it a valuable tool for research, including its ability to act as a fluorescent probe and its ability to interact with DNA.
Mechanism Of Action
The mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole is not well understood. However, studies have shown that this molecule can intercalate with DNA and form stable complexes. This property may be due to the planar structure of 3,6-Diacetyl-9-propyl-9H-carbazole, which allows it to fit between the base pairs of DNA.
Biochemical And Physiological Effects
3,6-Diacetyl-9-propyl-9H-carbazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this molecule is not toxic to cells at concentrations used in research experiments.
Advantages And Limitations For Lab Experiments
3,6-Diacetyl-9-propyl-9H-carbazole has several advantages for lab experiments. This molecule is stable and can be easily synthesized in high purity and high yield. It also exhibits strong fluorescence, making it a valuable tool for studying DNA structure and dynamics.
However, there are also some limitations to the use of 3,6-Diacetyl-9-propyl-9H-carbazole in lab experiments. This molecule has a relatively low quantum yield, which can limit its sensitivity as a fluorescent probe. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3,6-Diacetyl-9-propyl-9H-carbazole. One area of interest is the development of new synthesis methods to improve the yield and purity of this molecule. Another area of interest is the exploration of 3,6-Diacetyl-9-propyl-9H-carbazole's potential applications in organic electronics.
Additionally, further studies are needed to understand the mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole and its potential biochemical and physiological effects. These studies could lead to the development of new applications for this molecule in various scientific fields.
Synthesis Methods
The synthesis of 3,6-Diacetyl-9-propyl-9H-carbazole involves the reaction of 3,6-diiodocarbazole with propyl magnesium bromide in the presence of palladium catalysts. This reaction leads to the formation of 3,6-dipropylcarbazole, which is then acetylated using acetic anhydride to produce 3,6-Diacetyl-9-propyl-9H-carbazole. This synthesis method has been optimized to yield high purity and high yield of 3,6-Diacetyl-9-propyl-9H-carbazole.
Scientific Research Applications
3,6-Diacetyl-9-propyl-9H-carbazole has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,6-Diacetyl-9-propyl-9H-carbazole is as a fluorescent probe for DNA. This molecule has been shown to intercalate with DNA and emit fluorescence upon excitation. This property has been used to study DNA structure, dynamics, and interactions with other molecules.
3,6-Diacetyl-9-propyl-9H-carbazole has also been studied for its potential applications in organic electronics. This molecule has been shown to exhibit high charge mobility and can be used as a semiconducting material in organic field-effect transistors.
properties
CAS RN |
1483-96-1 |
|---|---|
Product Name |
3,6-Diacetyl-9-propyl-9H-carbazole |
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(6-acetyl-9-propylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-4-9-20-18-7-5-14(12(2)21)10-16(18)17-11-15(13(3)22)6-8-19(17)20/h5-8,10-11H,4,9H2,1-3H3 |
InChI Key |
IAFSDNNCEQCMLQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
synonyms |
3,6-Diacetyl-9-propyl-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



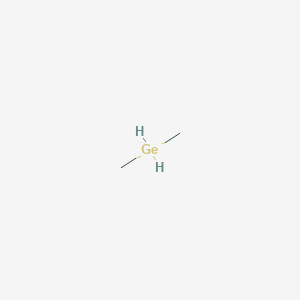
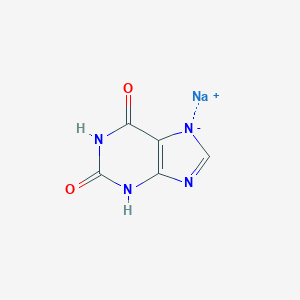
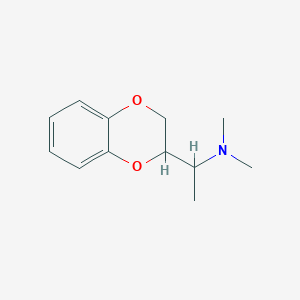
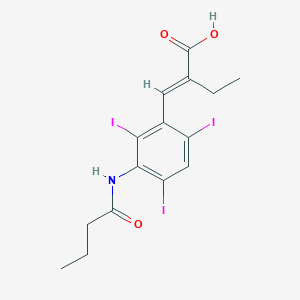
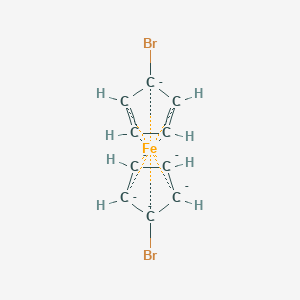


![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

